1-(4-Fluorophenyl)piperazine
CAS No.: 2252-63-3
Cat. No.: VC21109747
Molecular Formula: C10H13FN2
Molecular Weight: 180.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2252-63-3 |
|---|---|
| Molecular Formula | C10H13FN2 |
| Molecular Weight | 180.22 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)piperazine |
| Standard InChI | InChI=1S/C10H13FN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 |
| Standard InChI Key | AVJKDKWRVSSJPK-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CC=C(C=C2)F |
| Canonical SMILES | C1CN(CCN1)C2=CC=C(C=C2)F |
| Melting Point | 31.5 °C |
Introduction
Chemical Identity and Basic Properties
Physical Properties
The physical properties of 1-(4-Fluorophenyl)piperazine provide important information for its identification, handling, and potential application in various fields. Understanding these properties is crucial for researchers and pharmaceutical developers working with this compound. The compound exists as a clear yellow liquid after melting, with a characteristic appearance that aids in its identification during laboratory procedures and quality control assessments . Its physical state transitions are defined by a melting point range of 30-33°C and a boiling point of 118-123°C at 0.1 mmHg, indicating relatively low thermal stability which necessitates careful handling and storage conditions . The density of the compound is approximately 1.0, while its refractive index ranges from 1.5585 to 1.5605, properties that can be utilized for verification of purity and identity in analytical settings .
Table 1: Physical Properties of 1-(4-Fluorophenyl)piperazine
| Property | Value |
|---|---|
| Appearance | Clear yellow liquid after melting |
| Melting point | 30-33°C |
| Boiling point | 118-123°C at 0.1 mmHg |
| Density | 1.0 |
| Refractive index | 1.5585-1.5605 |
| Flash point | >230°F |
| pKa | 8.93±0.10 (Predicted) |
| Water solubility | Insoluble |
| Solubility in organic solvents | Slightly soluble in chloroform and ethyl acetate |
| Sensitivity | Air sensitive |
| Storage temperature | Refrigerator |
These physical properties have been systematically documented and provide a valuable profile for researchers working with this compound in various applications . The compound's solubility profile indicates hydrophobic characteristics, being insoluble in water but slightly soluble in certain organic solvents such as chloroform and ethyl acetate, which has implications for its formulation in pharmaceutical preparations and its behavior in biological systems . Its air sensitivity necessitates careful handling procedures to prevent degradation, typically requiring storage under inert conditions at refrigerated temperatures to maintain its chemical integrity over extended periods .
Chemical Reactivity
The chemical reactivity of 1-(4-Fluorophenyl)piperazine is primarily determined by its structural features, particularly the piperazine ring and the fluorophenyl substituent. The piperazine moiety, with its two nitrogen atoms in a six-membered saturated heterocyclic ring, confers basic properties to the molecule with a predicted pKa value of 8.93±0.10 . This basicity enables the compound to form salts with various acids, enhancing its solubility in aqueous media when in salt form, which is particularly relevant for pharmaceutical formulations. The fluorine substituent on the phenyl ring influences the electronic properties of the aromatic system, affecting its π-electron distribution and creating a unique reactivity profile that distinguishes it from non-fluorinated analogs. These electronic effects can significantly impact the compound's interaction with biological targets, potentially enhancing its binding affinity and selectivity for certain receptors or enzymes.
Pharmacological Significance
Synthetic Applications
Structure-Activity Relationships
Understanding the structure-activity relationships of 1-(4-Fluorophenyl)piperazine is crucial for rational drug design and optimization of its pharmacological properties. The compound's structural features, particularly the piperazine ring and the fluorophenyl substituent, contribute significantly to its biological activities and potential therapeutic applications. The piperazine ring, with its specific geometry and two nitrogen atoms, provides a scaffold that can interact with various biological targets, including receptors and enzymes involved in neurological processes. The fluorine substituent at the para position of the phenyl ring influences the electronic properties of the aromatic system, potentially enhancing binding affinity and selectivity for specific targets through electronic effects and potential hydrogen bonding interactions. Comparative analysis with structurally related compounds provides insights into which structural elements are essential for specific biological activities and which modifications might enhance or modulate these activities.
Related Compounds and Derivatives
Several compounds structurally related to 1-(4-Fluorophenyl)piperazine have been investigated for their biological activities and potential therapeutic applications. These include more complex derivatives such as 1-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-2,2-dimethylpropan-1-one, which incorporates the 1-(4-Fluorophenyl)piperazine moiety into a larger molecular framework . Another related compound, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), has been identified as a cannabinoid receptor type 1 (CB1) inverse agonist with a Ki value of 220 nM, showing selectivity over cannabinoid receptor type 2 . The structural similarity between these compounds and 1-(4-Fluorophenyl)piperazine suggests potential shared pharmacological properties and mechanisms of action, although the additional structural elements in the derivatives likely modulate their specific activities and target selectivity. Comparative analysis of these structurally related compounds provides valuable insights into the pharmacophoric elements responsible for particular biological activities and offers direction for rational design of new derivatives with enhanced therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume